molecular formula C25H22ClFN6OS B14923994 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Cat. No.: B14923994
M. Wt: 509.0 g/mol
InChI Key: GWBPPANORMXRPY-WKULSOCRSA-N
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Description

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a fluorophenyl group, and a sulfanyl-propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final steps involve the addition of the sulfanyl-propanehydrazide moiety and the fluorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings .

Scientific Research Applications

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the aromatic groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide
  • 2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Uniqueness

The uniqueness of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H22ClFN6OS

Molecular Weight

509.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C25H22ClFN6OS/c1-17(24(34)31-29-15-18-7-5-6-10-22(18)27)35-25-32-30-23(33(25)21-8-3-2-4-9-21)16-28-20-13-11-19(26)12-14-20/h2-15,17,28H,16H2,1H3,(H,31,34)/b29-15+

InChI Key

GWBPPANORMXRPY-WKULSOCRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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